molecular formula C7H6N4S B8424660 5-(Pyrimidin-2-yl)thiazol-4-amine

5-(Pyrimidin-2-yl)thiazol-4-amine

Número de catálogo: B8424660
Peso molecular: 178.22 g/mol
Clave InChI: BASHMPGSQMGBDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-(Pyrimidin-2-yl)thiazol-4-amine features a molecular scaffold common in medicinal chemistry research, particularly in the development of kinase inhibitors. Chemical structures comprising pyrimidine and thiazole rings, such as 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine, have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription . This core structure is recognized for its potential in anticancer research. For instance, a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were designed as highly potent and selective CDK4/6 inhibitors, demonstrating significant antiproliferative activities in a panel of human cancer cell lines . Similarly, other 4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been investigated as potent inhibitors of CDK9, a transcriptional CDK, and have shown efficacy in triggering apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Mcl-1 . The 5-(pyrimidin-2-yl)thiazol-4-amine structure is therefore a valuable building block for researchers exploring new therapeutic agents targeting various kinases and cancer pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Fórmula molecular

C7H6N4S

Peso molecular

178.22 g/mol

Nombre IUPAC

5-pyrimidin-2-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C7H6N4S/c8-6-5(12-4-11-6)7-9-2-1-3-10-7/h1-4H,8H2

Clave InChI

BASHMPGSQMGBDZ-UHFFFAOYSA-N

SMILES canónico

C1=CN=C(N=C1)C2=C(N=CS2)N

Origen del producto

United States

Aplicaciones Científicas De Investigación

2.1. Inhibition of Cyclin-Dependent Kinases

Research indicates that 5-(Pyrimidin-2-yl)thiazol-4-amine derivatives exhibit potent inhibitory effects on CDK4 and CDK6, which are vital in the progression of several cancers, including breast cancer and leukemia. For instance, studies have shown that these compounds can significantly inhibit cellular growth by targeting CDK4/6 pathways, leading to apoptosis in cancer cell lines such as MCF-7 and HeLa .

Table 1: Summary of CDK Inhibition Studies

Compound NameTarget KinaseIC50 (nM)Cancer TypeReference
5-(Pyrimidin-2-yl)thiazol-4-amineCDK4/612Breast Cancer
Derivative XCDK915CLL
Derivative YCDK220AML

2.2. Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-pyrimidine derivatives reveals that modifications at specific positions significantly affect their potency against various CDKs. For example, substituting different groups at the C5 position of the pyrimidine core has been shown to enhance selectivity towards CDK9 while minimizing activity against other kinases like CDK2 .

Table 2: Structure-Activity Relationships

Position ModifiedSubstituent TypeEffect on Potency
C5-PyrimidineCarbonitrileIncreased potency against CDK9
C2-ThiazoleMethyl groupReduced activity against CDKs

3.1. Clinical Relevance in Cancer Treatment

A notable case study involved the application of a derivative of 5-(Pyrimidin-2-yl)thiazol-4-amine in treating chronic lymphocytic leukemia (CLL). The compound demonstrated a significant reduction in Mcl-1 protein levels, an anti-apoptotic factor, leading to increased apoptosis rates in primary CLL cells .

3.2. Combination Therapies

Another study explored the efficacy of combining 5-(Pyrimidin-2-yl)thiazol-4-amine with other chemotherapeutic agents. The results indicated enhanced anti-tumor activity when used alongside established drugs like palbociclib, suggesting a synergistic effect that could improve patient outcomes in breast cancer therapy .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Activities References
5-(Pyrimidin-2-yl)thiazol-4-amine C₇H₆N₄S 178.21 Pyrimidin-2-yl (C5), NH₂ (C4) Base structure for derivatization
4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine C₈H₈N₄S 192.24 CH₃ (C4), Pyrimidin-2-yl (C5) Enhanced lipophilicity
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine C₇H₆N₄S 178.21 Thiadiazole, Pyridyl (C5) Insecticidal, fungicidal
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine C₁₉H₂₀FN₅OS 409.46 F, Morpholine, CH₃ (C4) CDK9 inhibition (98% purity)

Q & A

Q. What are the optimal synthetic routes for 5-(Pyrimidin-2-yl)thiazol-4-amine, and how do reaction conditions influence yield and purity?

Answer:

  • Key Methods :
    • Nucleophilic substitution : React pyrimidin-2-yl halides with thiazol-4-amine precursors under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base). This method is scalable but may require purification via column chromatography .
    • Condensation reactions : Combine thiourea derivatives with pyrimidine carbonyl compounds in acidic media (e.g., HCl/EtOH). This approach often achieves higher regioselectivity but may produce byproducts requiring recrystallization .
  • Critical Factors :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification.
    • Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk decomposition.
    • Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) can facilitate cross-coupling steps but increases cost .
  • Yield Optimization : Pilot studies report yields of 30–60%, with HPLC purity >95% achievable via gradient elution (C18 column, MeOH/H₂O mobile phase) .

Q. How are structural and purity analyses conducted for this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include pyrimidine protons at δ 8.5–9.0 ppm (doublets) and thiazole NH₂ protons at δ 6.8–7.2 ppm (broad singlet). ¹³C signals for C-2 (thiazole) typically appear at ~165 ppm .
    • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching theoretical m/z (e.g., 193.06 for C₇H₆N₄S). Isotopic patterns confirm sulfur content .
  • Purity Assessment :
    • HPLC : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Retention times vary with mobile phase (e.g., 8.2 min for 60:40 MeOH/H₂O) .
    • Elemental Analysis : Acceptable C, H, N, S deviations ≤0.4% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Answer:

  • Experimental Design :
    • Dose-response profiling : Test cytotoxicity (e.g., MTT assay) across cell lines (e.g., MCF-7, HEPG-2) at 1–100 µM. Compare IC₅₀ values to rule out nonspecific toxicity .
    • Mechanistic studies : Use ROS detection (DCFH-DA probe) or caspase-3 activation assays to differentiate apoptotic vs. oxidative stress pathways .
  • Data Interpretation :
    • Structure-activity relationships (SAR) : Substituents on the pyrimidine ring (e.g., electron-withdrawing groups at C-5) enhance anticancer activity but reduce antimicrobial potency .
    • Solubility effects : Low aqueous solubility (logP ~2.1) may understate in vitro antimicrobial activity; use DMSO/PBS co-solvents ≤0.1% .

Q. How is crystallographic data utilized to validate molecular interactions?

Answer:

  • X-ray Diffraction :
    • Unit cell parameters : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 are common. Bond lengths for C-S (1.71 Å) and C-N (1.34 Å) confirm aromaticity .
    • Hydrogen bonding : Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize crystal packing, influencing solubility and stability .
  • Computational Modeling :
    • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces. Compare with experimental IR spectra (e.g., N-H stretches at 3350 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Hazard Mitigation :
    • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential sensitization (LD₅₀ >500 mg/kg in rodents) .
    • Ventilation : Conduct reactions in fume hoods; vapor pressure is low (0.01 mmHg at 25°C), but dust inhalation risks exist .
  • Waste Disposal :
    • Neutralize with 10% acetic acid before incineration. Avoid aqueous release due to moderate ecotoxicity (EC₅₀ for Daphnia magna: 12 mg/L) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.